molecular formula C15H22N4O B2401656 N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide CAS No. 1427975-56-1

N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide

Cat. No. B2401656
CAS RN: 1427975-56-1
M. Wt: 274.368
InChI Key: FMLDZISDUVIXPI-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA-AT leads to increased levels of GABA in the brain, which has potential therapeutic applications in the treatment of various neurological disorders.

Mechanism of Action

N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide works by inhibiting GABA-AT, the enzyme responsible for the breakdown of GABA in the brain. This leads to increased levels of GABA in the brain, which can have a calming and anti-seizure effect.
Biochemical and physiological effects:
N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. It has also been shown to have anxiolytic effects in animal models of anxiety. In addition, N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been shown to have potential therapeutic applications in the treatment of addiction, as increased GABA levels in the brain can reduce drug-seeking behavior.

Advantages and Limitations for Lab Experiments

One advantage of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is its potency and selectivity for GABA-AT inhibition. This makes it a useful tool for studying the role of GABA in various neurological disorders. However, one limitation is that N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide is not very water-soluble, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide. One area of interest is its potential therapeutic applications in the treatment of addiction. Another area of interest is its potential use as a tool for studying the role of GABA in various neurological disorders. Additionally, further studies are needed to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in humans.

Synthesis Methods

N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can be synthesized via a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1-cyanocyclopentene with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding acid chloride, which is then reacted with 2-aminopropanamide to yield N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, anxiety, and addiction. Preclinical studies have shown that N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide can increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Clinical trials are currently underway to evaluate the safety and efficacy of N-(1-cyanocyclopentyl)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide in humans.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(1,3,5-trimethylpyrazol-4-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-10(13-11(2)18-19(4)12(13)3)14(20)17-15(9-16)7-5-6-8-15/h10H,5-8H2,1-4H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLDZISDUVIXPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(C)C(=O)NC2(CCCC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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